molecular formula C10H13N B13304719 2-(4-Methylphenyl)azetidine

2-(4-Methylphenyl)azetidine

Cat. No.: B13304719
M. Wt: 147.22 g/mol
InChI Key: CUTBEUSBJJIHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. The nitrogen atom in the ring can participate in various chemical reactions, leading to the formation of new bonds and functional groups. This reactivity is harnessed in medicinal chemistry to develop compounds that can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(4-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3

InChI Key

CUTBEUSBJJIHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.